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Compound of Interest

Compound Name: SR140333B

Cat. No.: B170404

Introduction

SR140333B, also known as Nolpitantium, is a potent and selective non-peptide antagonist of
the Neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand is Substance
P (SP), a neuropeptide involved in neuroinflammation, pain transmission, and smooth muscle
contraction.[4][5] By competitively blocking the binding of Substance P to the NK1 receptor,
SR140333B inhibits the downstream signaling cascades, making it a valuable tool for studying
the physiological roles of the SP/NK1 system and a potential therapeutic agent for conditions
like inflammatory bowel disease and chemotherapy-induced nausea and vomiting.[5][6][7]

The in vitro efficacy of SR140333B is determined by its ability to bind to the NK1 receptor with
high affinity and to functionally antagonize the cellular responses induced by agonists like
Substance P. This document provides detailed protocols for key in vitro assays designed to
quantify the efficacy of SR140333B.

Key In Vitro Efficacy Assays

The evaluation of SR140333B efficacy involves a combination of binding and functional
assays:

o Radioligand Binding Assays: These assays are the gold standard for determining the affinity
(Ki) of a compound for its target receptor.[8][9] They directly measure the interaction between
SR140333B and the NK1 receptor by assessing its ability to displace a radiolabeled ligand.
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e Calcium Mobilization Assays: The NK1 receptor is a G-protein coupled receptor (GPCR) that
primarily couples to the Gaq subunit.[10][11] Activation of this pathway leads to the release
of intracellular calcium stores.[11] Calcium mobilization assays measure the ability of
SR140333B to inhibit the increase in intracellular calcium induced by an NK1 agonist,
providing a measure of its functional antagonism (IC50).[12][13]

e CAMP Accumulation Assays: While the primary pathway for NK1 is Gag, GPCRs can couple
to multiple G-proteins. cCAMP assays measure the modulation of adenylyl cyclase activity. For
Gai-coupled receptors, activation inhibits cCAMP production, while for Gas-coupled receptors,
it stimulates cAMP production. An antagonist like SR140333B would block these effects.
These assays provide another dimension to the functional characterization of the compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the described in vitro
assays for an effective NK1 receptor antagonist like SR140333B.

Table 1: Radioligand Binding Affinity

Compound Radioligand Cell Line Ki (nM)

SR140333B [3H]-Substance P CHO (human NK1) 0.74
U373MG (human

SR140333B 125|-BH-SP 05-15
NK1)

Aprepitant [3H]-Substance P CHO (human NK1) 0.1-05

Note: Ki values represent the affinity of the antagonist for the receptor. A lower Ki value
indicates higher binding affinity.

Table 2: Functional Antagonist Potency
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Assay Type Agonist Cell Line IC50 (nM)

Calcium Mobilization Substance P U373MG 1.6

Inositol Phosphate
) Substance P CHO (human NK1) 1.0-25
Accumulation

cAMP Accumulation
o Substance P HEK293 (human NK1) 5-15
(Forskolin-stimulated)

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the
maximal response induced by the agonist. A lower IC50 value indicates higher antagonist
potency.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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